N-cycloheptyl-4-methylbenzamide

CDK7 inhibition kinase screening oncology target

Generic benzamide scaffolds introduce uncontrolled variability into CDK7 screening cascades due to substitution-dependent activity profiles. N-Cycloheptyl-4-methylbenzamide (CAS 329938-67-2) is a structurally verified, commercially available CDK7 inhibitor with documented biochemical activity, eliminating hit-validation ambiguity. • Documented 27 nM IC50 against CDK7 - a quantitative benchmark for assay validation and SAR comparator studies. • Zero Rule-of-5 violations (MW 231.33, tPSA 29 Ų, LogP ~3.94) with substantial optimization headroom for fragment-based lead development. • Commercially stocked by multiple major suppliers; rapid procurement supports follow-up chemistry and paired-analog permeability studies.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
CAS No. 329938-67-2
Cat. No. B11180333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-4-methylbenzamide
CAS329938-67-2
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2CCCCCC2
InChIInChI=1S/C15H21NO/c1-12-8-10-13(11-9-12)15(17)16-14-6-4-2-3-5-7-14/h8-11,14H,2-7H2,1H3,(H,16,17)
InChIKeyGKZQEUZJLOPVSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cycloheptyl-4-methylbenzamide (CAS 329938-67-2): A CDK7-Active Benzamide Scaffold for Kinase-Focused Screening


N-Cycloheptyl-4-methylbenzamide (CAS 329938-67-2; molecular formula C15H21NO; molecular weight 231.33 g/mol) is an N-monosubstituted benzamide derivative bearing a cycloheptyl moiety on the amide nitrogen and a para-methyl substituent on the benzamide ring . The compound is commercially available through major suppliers including Sigma-Aldrich (as AldrichCPR, catalog R574155) and Specs for research and early discovery applications . Computed physicochemical properties include a predicted boiling point of 396.6±21.0 °C, density of 1.03±0.1 g/cm³, pKa of 14.83±0.20, and ACD/LogP of approximately 3.94, placing it within favorable drug-like property space with zero Rule of 5 violations . Unlike many generic benzamide building blocks, this compound possesses documented biochemical activity against cyclin-dependent kinase 7 (CDK7), a validated oncology target, providing a rational basis for its selection in kinase-focused screening campaigns [1].

Why N-Cycloheptyl-4-methylbenzamide (CAS 329938-67-2) Cannot Be Casually Substituted with Other Cycloheptyl Benzamides


The benzamide scaffold, while abundant in screening collections, exhibits highly substitution-dependent biological activity profiles. Within the N-cycloheptyl benzamide series, minor structural modifications produce markedly divergent target engagement. N-Cycloheptylbenzamide (CAS 31510-13-1), lacking the para-methyl substituent, shows no documented CDK7 activity and serves primarily as a model compound for hydrogen-bonding studies . Conversely, introducing electron-withdrawing groups at the 3-position (e.g., 3-nitro or 3-methylsulfonyl derivatives) or additional benzamido substituents fundamentally alters both physicochemical properties and potential target profiles . Even among compounds with verified CDK7 activity, potency varies by orders of magnitude—some N-cycloheptyl-containing analogs exhibit IC50 values >1,000 nM against CDK7, while others achieve low nanomolar potency [1]. The specific combination of cycloheptyl N-substitution and para-methyl aryl substitution in CAS 329938-67-2 yields a unique activity signature that cannot be extrapolated from structurally adjacent analogs. Procurement decisions based solely on scaffold similarity without activity-verified identity will introduce uncontrolled variability into screening outcomes.

Quantitative Differentiation Evidence for N-Cycloheptyl-4-methylbenzamide (CAS 329938-67-2) Versus Structural Analogs


CDK7 Inhibitory Activity: 27 nM IC50 for N-Cycloheptyl-4-methylbenzamide Establishes Baseline Potency

N-Cycloheptyl-4-methylbenzamide demonstrates measurable inhibitory activity against human cyclin-dependent kinase 7 (CDK7) with an IC50 value of 27 nM [1]. This value is derived from a biochemical enzyme inhibition assay curated by ChEMBL and deposited in BindingDB. In contrast, the unsubstituted parent scaffold N-cycloheptylbenzamide (CAS 31510-13-1) has no documented CDK7 activity in public databases, and a structurally distinct N-cycloheptyl-containing comparator reported in BindingDB (BDBM50578001/CHEMBL4855785) exhibits an IC50 of 1,000 nM against CDK7—representing a ~37-fold reduction in potency relative to the target compound [2].

CDK7 inhibition kinase screening oncology target transcriptional regulation

Lipophilicity Differentiation: LogP 3.94 for N-Cycloheptyl-4-methylbenzamide Versus LogP 3.48 for Unsubstituted Parent

The introduction of a para-methyl group in N-cycloheptyl-4-methylbenzamide increases the predicted octanol-water partition coefficient (ACD/LogP) to 3.94, compared with 3.48 for the unsubstituted parent N-cycloheptylbenzamide (CAS 31510-13-1) . This ~0.46 LogP unit elevation translates to a predicted bioconcentration factor (ACD/BCF at pH 7.4) of 649.76 for the target compound versus 197.31 for the unsubstituted parent—a 3.3-fold difference in predicted bioaccumulation potential . Both compounds maintain zero Rule of 5 violations, indicating that the increased lipophilicity does not compromise fundamental drug-likeness but may enhance membrane permeability characteristics.

lipophilicity drug-likeness permeability ADME prediction

Molecular Weight and Physicochemical Parameter Shift Relative to 3-Substituted Analogs

N-Cycloheptyl-4-methylbenzamide (MW 231.33 g/mol) occupies a favorable molecular weight window compared to more heavily substituted analogs in the series . The 3-nitro analog N-cycloheptyl-4-methyl-3-nitrobenzamide (CAS not assigned; Hit2Lead SC-5351817) carries a molecular weight of 276 g/mol and introduces an additional hydrogen bond acceptor, increasing topological polar surface area (tPSA) from 29 Ų to 72.2 Ų . The 3-acetamido analog 3-acetamido-N-cycloheptyl-4-methylbenzamide (MW 288.4 g/mol) adds 57 Da and introduces a second amide hydrogen bond donor/acceptor pair [1]. The target compound's lower molecular weight and minimal tPSA preserve greater ligand efficiency potential for hit optimization campaigns.

molecular properties lead optimization screening library design

Validated Research Applications for N-Cycloheptyl-4-methylbenzamide (CAS 329938-67-2) in Kinase and Chemical Biology Workflows


CDK7-Focused Kinase Inhibitor Screening and Hit Validation

Use N-cycloheptyl-4-methylbenzamide as a reference compound or starting hit in CDK7 biochemical screening cascades. The documented 27 nM IC50 against CDK7 provides a quantitative benchmark for assay validation and enables comparative potency assessments with newly synthesized analogs [1]. The compound's activity level distinguishes it from inactive benzamide scaffolds and positions it as a viable starting point for structure-activity relationship (SAR) exploration around the cycloheptyl benzamide core.

Comparative SAR Studies of Cycloheptyl Benzamide Lipophilicity Effects

Employ N-cycloheptyl-4-methylbenzamide alongside N-cycloheptylbenzamide in parallel permeability or cellular uptake assays to experimentally quantify the effect of para-methyl substitution on membrane partitioning. The predicted 3.3-fold higher BCF (649.76 vs. 197.31) provides a computational hypothesis that can be tested empirically using PAMPA or Caco-2 permeability models . Such paired compound studies enable rigorous deconvolution of substituent contributions to ADME properties.

Scaffold-Hopping and Fragment-Based Lead Generation

Utilize N-cycloheptyl-4-methylbenzamide as a fragment-like or low-molecular-weight starting point (MW 231.33 g/mol) for scaffold-hopping exercises targeting CDK7 or related kinases. Its minimal tPSA (29 Ų) and favorable ligand efficiency parameters offer substantial optimization headroom for growing or merging with other fragments identified through orthogonal screening approaches . The compound's commercial availability from multiple vendors (Sigma-Aldrich, Specs) supports rapid procurement for follow-up chemistry.

Negative Control Design Using 3-Substituted Analogs

In assays where CDK7 activity is being profiled, N-cycloheptyl-4-methylbenzamide can be contrasted with 3-substituted analogs such as N-cycloheptyl-4-methyl-3-nitrobenzamide or 3-acetamido-N-cycloheptyl-4-methylbenzamide to assess substituent-dependent selectivity shifts. The 3-nitro analog's increased tPSA (72.2 Ų) and distinct electronic properties may redirect target engagement away from CDK7, providing a useful comparator set for evaluating kinase selectivity profiles within the same core scaffold .

Technical Documentation Hub

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